molecular formula C14H17N5O2 B1418555 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid CAS No. 1218192-47-2

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid

Cat. No.: B1418555
CAS No.: 1218192-47-2
M. Wt: 287.32 g/mol
InChI Key: HGWDWEXUOLPPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    The piperidine and tetrazole moieties may engage with receptors, modulating cellular signaling pathways. For instance, it could act as an agonist or antagonist at specific receptors. The carboxylic acid group suggests potential enzyme inhibition. It might interfere with enzymatic processes critical for cellular function. The phenyl group and tetrazole ring could participate in protein–protein interactions, affecting cellular pathways.

Result of Action

The molecular and cellular effects are multifaceted:

Action Environment

Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, pH affects ionization and solubility.

Biochemical Analysis

Biochemical Properties

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of stable complexes, which can influence the activity of the enzymes and alter the biochemical pathways they regulate . Additionally, the compound’s tetrazole ring structure allows it to participate in hydrogen bonding and π-π interactions, further enhancing its biochemical activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions . These effects on cellular metabolism can lead to changes in the production and utilization of metabolic intermediates, impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their activity . This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme function . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival . At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental settings to maximize the compound’s beneficial effects while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites that can further participate in biochemical processes . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its target sites within the cell . Additionally, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biochemical activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, thereby enhancing its biochemical activity and therapeutic potential .

Properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(21)12-8-4-5-9-18(12)10-13-15-16-17-19(13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWDWEXUOLPPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 2
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 3
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1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 4
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1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 5
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 6
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.